molecular formula C9H14N2O2 B11932881 (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B11932881
M. Wt: 182.22 g/mol
InChI Key: YVBLRUXITZYUHS-ZETCQYMHSA-N
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Description

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is a chiral compound with a unique structure that includes a cyclopropyl group and an isopropyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with isopropyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives with additional functional groups.

    Reduction: Reduced imidazolidine derivatives with altered ring structures.

    Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original cyclopropyl or isopropyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Cyclopropyl-5-methylimidazolidine-2,4-dione: A structurally similar compound with a methyl group instead of an isopropyl group.

    3-Cyclopropyl-5-ethylimidazolidine-2,4-dione: Another similar compound with an ethyl group replacing the isopropyl group.

Uniqueness

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of both cyclopropyl and isopropyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(5S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

YVBLRUXITZYUHS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)C2CC2

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CC2

Origin of Product

United States

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